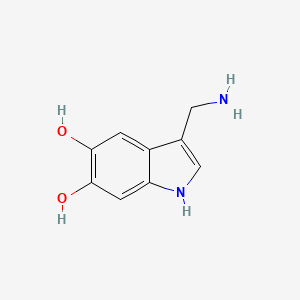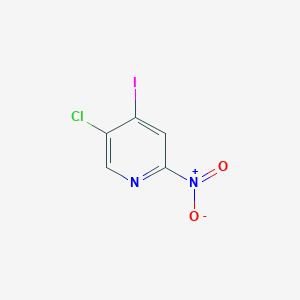![molecular formula C20H20N6O B13033864 (2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone](/img/structure/B13033864.png)
(2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone is a complex heterocyclic molecule. It features an imidazo[1,2-a]pyridine core, which is known for its broad range of biological activities and applications in medicinal chemistry. The presence of pyrazole and pyridine rings further enhances its chemical versatility and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields high amounts of the target compound.
Industrial Production Methods
Industrial production of this compound may involve solvent- and catalyst-free synthesis under microwave irradiation . This method is advantageous due to its eco-friendliness and cost-effectiveness, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The imidazo[1,2-a]pyridine core can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a valuable building block for synthesizing more complex molecules.
Biology
Biologically, the compound has shown promise in antimicrobial and anticancer research. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are being explored for their potential to treat diseases such as cancer and infectious diseases. The imidazo[1,2-a]pyridine core is particularly noted for its therapeutic potential .
Industry
Industrially, the compound is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 2-(1H-indol-3-yl)-4,6-diphenylnicotinonitrile
- 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline
Uniqueness
The uniqueness of (2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone lies in its combination of the imidazo[1,2-a]pyridine core with pyrazole and pyridine rings. This structure provides a versatile platform for chemical modifications, enhancing its potential for various applications in research and industry.
Eigenschaften
Molekularformel |
C20H20N6O |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
[2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]-(6-tert-butylpyridin-3-yl)methanone |
InChI |
InChI=1S/C20H20N6O/c1-20(2,3)15-6-4-12(8-22-15)18(27)17-19(21)25-16-7-5-13(11-26(16)17)14-9-23-24-10-14/h4-11H,21H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
SQVKKKIVRLXDPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC=C(C=C1)C(=O)C2=C(N=C3N2C=C(C=C3)C4=CNN=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13033788.png)
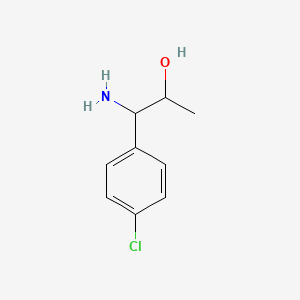
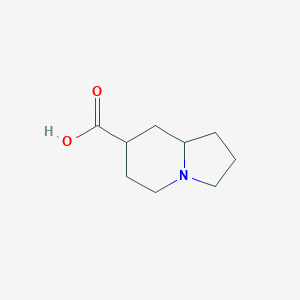
![2-Tert-butyl 5-methyl 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B13033815.png)
![3-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033817.png)


![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13033824.png)
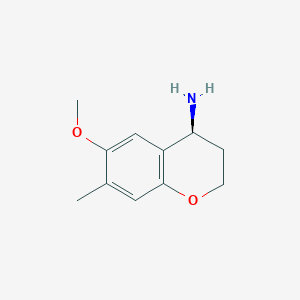
![(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13033846.png)
